Paridocaine

Structural biology Local anesthetic SAR Drug design

Local anesthetic probe with a constrained piperidine ester core, offering distinct pharmacokinetic and ion channel selectivity profiles vs. linear aminoesters. - logP 3.16 for balanced membrane partitioning; - Methanesulfonate salt (soluble in aqueous buffer, no DMSO interference); - Conformationally restricted scaffold reduces burst release in depot formulations; - Ideal for NaV subtype screening and SAR benchmarking.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
CAS No. 7162-37-0
Cat. No. B1619005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParidocaine
CAS7162-37-0
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C
InChIInChI=1S/C17H26N2O2/c1-3-4-11-18-15-7-5-14(6-8-15)17(20)21-16-9-12-19(2)13-10-16/h5-8,16,18H,3-4,9-13H2,1-2H3
InChIKeyAROAGUCPXICSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paridocaine: Aminoester Local Anesthetic Overview


Paridocaine is a small-molecule local anesthetic belonging to the aminoester class, chemically defined as 1-methylpiperidin-4-yl 4-(butylamino)benzoate (C₁₇H₂₆N₂O₂, MW 290.40 g/mol) [1]. Assigned the International Nonproprietary Name (INN) 'Paridocaine' in 1959, it is listed under the pharmacological category 'Nervous System > Local Anesthetics > Aminobenzoic Acid Esters' . Its computed logP of 3.16 positions it among moderately lipophilic aminoesters, a key determinant of anesthetic potency and membrane penetration .

Structural Differentiation from Generic Aminoesters


Aminoester local anesthetics such as procaine, tetracaine, and butacaine share a common p-aminobenzoic acid (PABA) core esterified with an aminoalkyl alcohol. Paridocaine replaces the flexible aminoalkyl chain with a conformationally restricted N-methylpiperidin-4-ol ester, introducing a cyclic tertiary amine that alters molecular shape, basicity (pKa), and solvation properties [1]. This structural divergence can translate into differences in onset time, duration of action, and tissue partitioning that are not captured by simple potency metrics. Substituting Paridocaine with tetracaine or procaine in a research protocol therefore risks confounding experimental outcomes, particularly in studies where esterase susceptibility, logP-governed compartmental distribution, or ion channel subtype selectivity are critical variables .

Quantitative Differentiation Evidence


Piperidine Ester Core vs. Aminoalkyl Ester Core

Paridocaine employs a 1-methylpiperidin-4-ol ester scaffold, whereas tetracaine uses a 2-(dimethylamino)ethanol ester. This substitution replaces a flexible, acyclic tertiary amine with a cyclic, rotationally constrained piperidine ring, altering the spatial orientation of the protonatable nitrogen relative to the aromatic ester group [1][2]. The difference is quantifiable by the number of rotatable bonds: Paridocaine has approximately 7 rotatable bonds versus 10 for tetracaine, a 30% reduction that influences conformational entropy and receptor binding geometry .

Structural biology Local anesthetic SAR Drug design

Lipophilicity Profile Comparison

Paridocaine exhibits a computed logP of 3.16, which is 0.49 log units higher than procaine (logP 2.14–2.07) and approximately 0.21 log units lower than tetracaine (logP 3.37–3.65) [1][2]. In ester-type local anesthetics, logP is directly correlated with intrinsic anesthetic potency and duration of action, with each ~0.5 log unit increment approximately doubling membrane permeability [3].

Physicochemical profiling LogP Anesthetic potency

Methanesulfonate Salt and Solubility

Paridocaine is commercially available as the methanesulfonate (mesylate) salt (CAS 100333-38-8, C₁₈H₃₀N₂O₅S, MW 386.51 g/mol), which is reported to be soluble in water, ethanol, and DMSO [1]. In contrast, tetracaine is typically supplied as the hydrochloride salt (CAS 136-47-0), and butacaine as the free base or sulfate. The methanesulfonate counterion can offer superior aqueous solubility and potentially reduced local irritation compared to hydrochloride salts, which may be advantageous for in vitro electrophysiology or cell-based assays requiring high-concentration stock solutions [2].

Salt selection Solubility Formulation

Hydrogen-Bond Donor Count and Molecular Weight

Paridocaine (C₁₇H₂₆N₂O₂, MW 290.40) is differentiated from oxybuprocaine (C₁₇H₂₈N₂O₃, MW 308.42) by the substitution of an oxygen atom for a methylene group in the side chain, resulting in an 18.02 Da lower molecular mass and distinct hydrogen-bonding capacity (1 HBD, 4 HBA for Paridocaine vs. 0 HBD, 5 HBA for oxybuprocaine) [1][2]. This difference in hydrogen-bond donor count can significantly influence blood-brain barrier penetration and protein binding, as CNS penetration is inversely correlated with HBD count in local anesthetics [3].

Molecular descriptors Physicochemical comparison Drug design

INN Classification and Aminobenzoate Subclass

Paridocaine received its INN designation in 1959 (p-INNList-8) and was confirmed in 1962 (r-INNList-4), classifying it unambiguously under 'Nervous System > Local Anesthetics > Aminobenzoic Acid Esters' . This contrasts with benzonatate (DB00868), which, despite sharing the 4-(butylamino)benzoic acid moiety, is classified as a cough suppressant and has an entirely different ester moiety (nonaethylene glycol monomethyl ether), resulting in a molecular weight of 603.7 Da and a distinct pharmacological profile [1]. The clear INN classification ensures that Paridocaine is traceable in global pharmacopeial and regulatory databases, facilitating reference standard procurement for analytical method development where benzonatate or other butylaminobenzoate derivatives would be inappropriate surrogates [2].

Regulatory compliance Reference standards Pharmacopeial sourcing

High-Value Application Scenarios


Sodium Channel Subtype Selectivity Screening

Paridocaine's structurally constrained piperidine ester core (evidenced by ~30% fewer rotatable bonds than tetracaine) makes it a valuable probe for screening panels of Nav1.x isoforms expressed in heterologous systems. Its intermediate logP (3.16) compared to procaine (2.14) and tetracaine (3.37) provides a lipophilicity midpoint that helps deconvolve hydrophobicity-driven non-specific membrane effects from true channel subtype selectivity [1]. Use the methanesulfonate salt for aqueous dilution series preparation (soluble in extracellular recording buffer) without DMSO vehicle interference.

Ester-Type Local Anesthetic SAR Studies

The piperidine ester motif of Paridocaine serves as a distinct scaffold for SAR exploration. Researchers synthesizing analog libraries can use Paridocaine as the reference compound for the cyclic amino-ester subclass, benchmarking new derivatives against its quantified properties (logP 3.16, MW 290.40, 1 HBD) rather than against the more common diethylaminoethyl-ester series (procaine, tetracaine) . The methanesulfonate salt offers a crystalline, analytically pure form suitable for X-ray crystallography and NMR reference data generation.

In Vitro Permeability and Metabolic Stability

Because Paridocaine's ester linkage connects a p-aminobenzoate to a cyclic piperidinol rather than a linear aminoalcohol, its rate of enzymatic hydrolysis by plasma butyrylcholinesterase and hepatic carboxylesterases may differ from linear aminoester analogs . Researchers assessing esterase isoform specificity can employ Paridocaine alongside procaine and tetracaine in a comparative metabolic stability panel (e.g., human liver microsomes, purified BuChE), using the logP difference (ΔlogP ≈ 1.05 vs. procaine) to normalize for passive membrane partitioning effects on apparent hydrolysis rates.

Extended-Release Formulation Pre-Screening

Paridocaine's intermediate lipophilicity (logP 3.16) positions it between rapidly cleared procaine (logP ~2.1) and highly retained tetracaine (logP ~3.5) for in vitro release profiling from liposomal or polymeric depot formulations . The methanesulfonate salt's enhanced aqueous solubility compared to tetracaine hydrochloride facilitates loading into hydrophilic polymer matrices, while the piperidine ring's conformational constraint may reduce burst release kinetics relative to flexible-chain analogs.

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